molecular formula C16H15BrO2 B1273302 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 844879-47-6

3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B1273302
CAS No.: 844879-47-6
M. Wt: 319.19 g/mol
InChI Key: KWFIRZWGVDVOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H15BrO2 and a molecular weight of 319.19 g/mol . It is characterized by the presence of a bromine atom, two methyl groups, and a methoxy group attached to a benzophenone core. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the bromination of 3’,5’-dimethyl-4’-methoxybenzophenone. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and other functional groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone can be compared with similar compounds such as:

The uniqueness of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone lies in its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFIRZWGVDVOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373649
Record name 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-47-6
Record name (3-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.